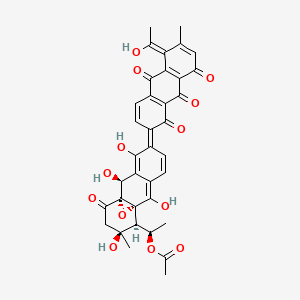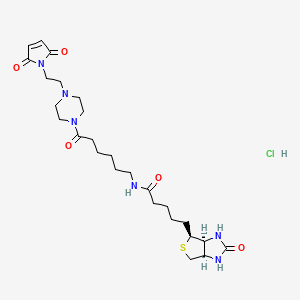
Antitumor agent-129
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-129 is a thiazolidin-4-one sulfone derivative known for its potent inhibitory effects on osteosarcoma cells. This compound has shown significant promise in preclinical studies due to its ability to selectively target and inhibit the proliferation of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-129 involves a multi-step process. One of the reported methods includes the reaction of thiazolidin-4-one with sulfonyl chloride under basic conditions to yield the sulfone derivative. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The product is then purified using column chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of recyclable solvents and catalysts can also make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Antitumor agent-129 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidin-4-one derivatives, which can exhibit different biological activities depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Antitumor agent-129 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cell signaling pathways and gene expression.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly for osteosarcoma.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mecanismo De Acción
The mechanism of action of Antitumor agent-129 involves the inhibition of specific molecular targets within cancer cells. It primarily targets the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis and reduces the viability of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- **
Propiedades
Fórmula molecular |
C20H24N4O6S |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
N-(4-methoxybutyl)-6-[3-(3-methoxypyridin-2-yl)-1,1,4-trioxo-1,3-thiazolidin-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H24N4O6S/c1-29-12-4-3-10-22-19(26)14-7-5-8-15(23-14)20-24(17(25)13-31(20,27)28)18-16(30-2)9-6-11-21-18/h5-9,11,20H,3-4,10,12-13H2,1-2H3,(H,22,26) |
Clave InChI |
QLEVZKHTLFQHEO-UHFFFAOYSA-N |
SMILES canónico |
COCCCCNC(=O)C1=CC=CC(=N1)C2N(C(=O)CS2(=O)=O)C3=C(C=CC=N3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)



![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)








